molecular formula C10H15ClN2O B1465025 3-(3-Pyridinyloxy)piperidine hydrochloride CAS No. 1220034-50-3

3-(3-Pyridinyloxy)piperidine hydrochloride

Cat. No. B1465025
M. Wt: 214.69 g/mol
InChI Key: YSEHHDOHXVITFI-UHFFFAOYSA-N
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Description

“3-(3-Pyridinyloxy)piperidine hydrochloride” is a chemical compound with the empirical formula C10H14N2O . It is a piperidine derivative, which are among the most important synthetic fragments for designing drugs .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The construction of the piperidine ring via [3+3] cycloaddition method has been utilized on many occasions and considered one of the most vital strategies for the synthesis of piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “3-(3-Pyridinyloxy)piperidine hydrochloride” can be represented by the SMILES string C1CNCC(C1)Oc2cccnc2 . The InChI key for this compound is GHJPZQCAVQYABA-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound important in medicinal chemistry, was proposed by Smaliy et al. (2011), highlighting a simpler process for producing this compound in large quantities, which could be relevant for derivatives like 3-(3-Pyridinyloxy)piperidine hydrochloride (Smaliy et al., 2011).

  • Kovačková et al. (2011) explored the synthesis of piperidine nucleoside analogs, assessing various methods for attaching nucleobases to the piperidine structure. Although the study focused on piperidine and hydroxypiperidine analogs, it provides a foundation for understanding the chemical versatility and potential biological applications of piperidine derivatives (Kovačková et al., 2011).

Pharmacological Applications

  • Antiplatelet activities of newly synthesized derivatives of piperlongumine, a pyridone alkaloid, were investigated by Park et al. (2008). This study is relevant for understanding the potential pharmacological applications of piperidine derivatives in treating conditions related to platelet aggregation (Park et al., 2008).

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidine being a privileged scaffold plays a crucial role in leading drug development and new piperidine derivatives for future drug molecules with high potential are therefore still being searched .

properties

IUPAC Name

3-piperidin-3-yloxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-3-9(7-11-5-1)13-10-4-2-6-12-8-10;/h1,3,5,7,10,12H,2,4,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEHHDOHXVITFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Pyridinyloxy)piperidine hydrochloride

CAS RN

1220034-50-3
Record name Pyridine, 3-(3-piperidinyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220034-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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